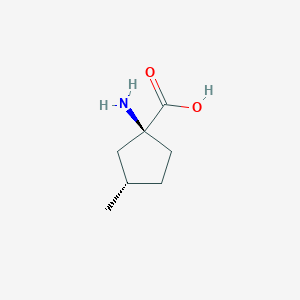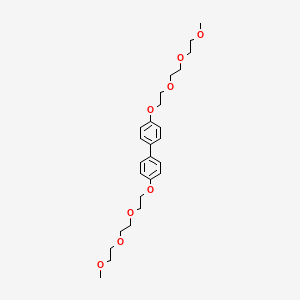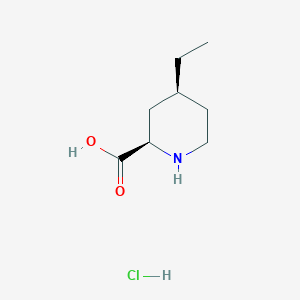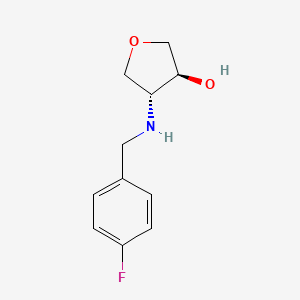
(3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with a 4-fluorobenzylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and a suitable tetrahydrofuran derivative.
Reaction Steps:
Reaction Conditions: Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., sodium borohydride), and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R)-4-((4-Methylbenzyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the 4-fluorobenzyl group in (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
(3S,4R)-4-[(4-fluorophenyl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C11H14FNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 |
Clave InChI |
WJZPHIDOFXUGAF-GHMZBOCLSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)O)NCC2=CC=C(C=C2)F |
SMILES canónico |
C1C(C(CO1)O)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
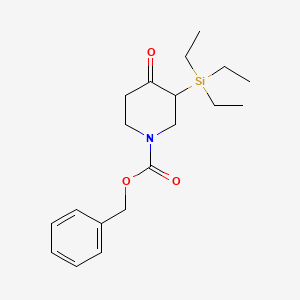
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
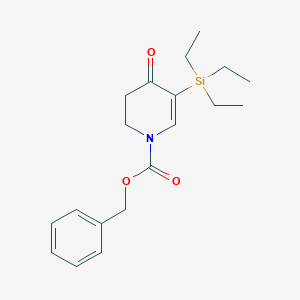

![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)
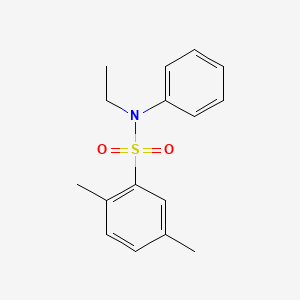
![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
